2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves multiple steps. The process typically starts with the preparation of the benzimidazole derivative, followed by the introduction of the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and triazole derivatives. For example:
2-(4-methylsulfonylphenyl)ethylamine: This compound shares the methylsulfonylphenyl group but lacks the triazole ring.
1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone: This compound has a similar structure but includes a pyridine ring instead of a benzimidazole moiety. The uniqueness of 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide lies in its combined benzimidazole and triazole structure, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C20H21N7O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C20H21N7O4S2/c1-26-17(11-27(33(2,30)31)14-6-4-3-5-7-14)24-25-20(26)32-12-18(28)21-13-8-9-15-16(10-13)23-19(29)22-15/h3-10H,11-12H2,1-2H3,(H,21,28)(H2,22,23,29) |
InChI Key |
FOZCIWMBNPCLHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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